Product packaging for 2-(3-Chloro-6-methoxyphenyl)-2-pentanol(Cat. No.:)

2-(3-Chloro-6-methoxyphenyl)-2-pentanol

Cat. No.: B7937703
M. Wt: 228.71 g/mol
InChI Key: WSLKQPMAFOMJDA-UHFFFAOYSA-N
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Description

Significance of Complex Alcohol Scaffolds in Synthetic Methodologies

Complex alcohol scaffolds are fundamental building blocks in organic synthesis. ijrpr.comnih.gov The hydroxyl group of an alcohol is a versatile functional group that can be transformed into a wide array of other functionalities, including aldehydes, ketones, carboxylic acids, and esters. ijrpr.com This reactivity makes alcohols crucial intermediates in the construction of more complex molecular architectures. Furthermore, the stereochemistry of the alcohol's hydroxyl group and adjacent carbon atoms can play a critical role in directing the stereochemical outcome of subsequent reactions, a vital aspect in the synthesis of chiral molecules such as pharmaceuticals. The ability to construct intricate, C(sp3)-rich structures from alcohol building blocks is a key objective in contemporary organic chemistry. nih.gov

Role of Halogenated and Methoxylated Aryl Moieties in Modulating Reactivity and Selectivity

The presence of halogen and methoxy (B1213986) substituents on an aryl ring significantly influences the electronic properties and reactivity of the molecule. Halogenated arenes are of prime importance in the pharmaceutical, agrochemical, and chemical industries. frontiersin.org The carbon-halogen bond in aryl halides is a site for numerous transformations, most notably cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. frontiersin.orglibretexts.org The nature and position of the halogen atom can affect the reactivity of the aryl ring towards nucleophilic or electrophilic attack. libretexts.org

Similarly, the methoxy group (–OCH3) is a common feature in many biologically active molecules and approved small-molecule drugs. nih.gov As a strong electron-donating group, a methoxy substituent can activate the aromatic ring towards electrophilic substitution and influence the regioselectivity of such reactions. nih.govwikipedia.org The methoxy group can also be a precursor to a hydroxyl group through demethylation, further adding to its synthetic utility. nih.gov The interplay of both a halogen and a methoxy group on the same aryl ring, as seen in 2-(3-Chloro-6-methoxyphenyl)-2-pentanol, creates a unique electronic environment that can be exploited for selective chemical modifications.

Overview of the Research Landscape for Highly Functionalized Organic Molecules

The field of organic chemistry is continually advancing towards the development of more efficient and selective methods for the synthesis of highly functionalized molecules. A major focus is on C–H functionalization, which aims to directly convert ubiquitous C–H bonds into new functional groups, thereby streamlining synthetic routes and reducing waste. harvard.eduacs.org The ability to control reactivity and selectivity in molecules with multiple functional groups is a significant challenge that drives the innovation of new catalysts, reagents, and synthetic strategies. nih.govresearchgate.netacs.org The synthesis of complex molecules with specific substitution patterns is crucial for exploring new chemical space and discovering novel compounds with desired properties.

Chemical Profile of this compound

While the broader classes of substituted pentanols and functionalized aryl ethers are subjects of extensive research, specific and detailed studies on this compound are limited in publicly available scientific literature. However, its fundamental chemical properties can be delineated.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 1443306-95-3
Molecular Formula C12H17ClO2
Purity 97.0%

Note: This data is based on information from chemical suppliers and may not represent exhaustively researched and peer-reviewed findings.

The structure of this compound features a tertiary alcohol, with the hydroxyl group located on the second carbon of the pentane chain. This carbon is also attached to a 3-chloro-6-methoxyphenyl group. The presence of the chloro and methoxy groups on the phenyl ring at positions that are ortho and meta to the point of attachment, respectively, creates a specific electronic and steric environment that would be expected to influence its reactivity in chemical transformations.

Further research into the synthesis, reactivity, and potential applications of this compound would be necessary to fully elucidate its chemical behavior and utility in the broader landscape of organic chemistry.

Synthetic Routes to this compound: A Detailed Examination of Methodologies

The synthesis of the tertiary alcohol this compound requires a strategic approach to assemble its substituted aromatic core and pentanol (B124592) side chain. This article delves into the key synthetic methodologies applicable to the formation of this compound and its analogues, focusing on stereoselective carbon-carbon bond formation, installation of aromatic substituents, and advanced catalytic functionalizations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17ClO2 B7937703 2-(3-Chloro-6-methoxyphenyl)-2-pentanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO2/c1-4-7-12(2,14)10-8-9(13)5-6-11(10)15-3/h5-6,8,14H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLKQPMAFOMJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=C(C=CC(=C1)Cl)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation Methodologies in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 2-(3-Chloro-6-methoxyphenyl)-2-pentanol, typically conducted in a deuterated solvent such as deuterochloroform (CDCl₃), would reveal distinct signals for each unique proton environment. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the electronic environment surrounding the proton.

In a hypothetical ¹H NMR spectrum, the aromatic protons on the substituted phenyl ring would appear in the downfield region, typically between δ 6.8 and 7.5 ppm. The specific splitting pattern of these signals would be crucial for confirming the 1,2,4-substitution pattern. For instance, the proton ortho to the chlorine and meta to the methoxy (B1213986) group would likely appear as a doublet, coupled to the adjacent aromatic proton.

The methoxy group (-OCH₃) protons would present as a sharp singlet, typically around δ 3.8-4.0 ppm. The hydroxyl (-OH) proton signal is often a broad singlet, and its chemical shift can vary depending on concentration and solvent, but would likely be found between δ 1.5 and 4.0 ppm. The protons of the pentyl chain would exhibit characteristic multiplets in the upfield region (δ 0.8-1.8 ppm). The methyl group at the end of the pentyl chain would appear as a triplet, while the methylene (B1212753) groups would show more complex splitting patterns due to their diastereotopic nature arising from the adjacent chiral center. The methyl group attached to the chiral carbon (C2) would appear as a singlet.

Hypothetical ¹H NMR Data for this compound

Proton Assignment Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.2-7.4m-
Aromatic-H6.8-7.0m-
-OCH₃3.85s-
-OH2.5 (broad)s-
-CH₂- (pentyl)1.5-1.7m-
-CH₂- (pentyl)1.2-1.4m-
-CH₃ (C2)1.55s-
-CH₃ (pentyl)0.90t7.2

Note: This is a hypothetical representation. Actual chemical shifts and coupling constants may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a typical broadband decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would give rise to a single peak.

The carbon atoms of the aromatic ring would resonate in the δ 110-160 ppm region. The carbon bearing the methoxy group and the carbon bearing the chlorine atom would have distinct chemical shifts influenced by the electronegativity of these substituents. The quaternary carbon of the aromatic ring attached to the pentanol (B124592) moiety would also be identifiable. The carbinol carbon (C2), being a quaternary and oxygenated center, would appear in the δ 70-80 ppm range. The carbon of the methoxy group would be found around δ 55-60 ppm. The aliphatic carbons of the pentyl chain would resonate in the upfield region of the spectrum (δ 10-45 ppm).

Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Hypothetical Chemical Shift (δ, ppm)
Aromatic C-Cl130-135
Aromatic C-OCH₃155-160
Aromatic C-H110-130
Aromatic Quaternary C140-145
C2 (Carbinol)75-80
-OCH₃55-60
-CH₂- (pentyl)35-45
-CH₂- (pentyl)20-30
-CH₃ (C2)25-30
-CH₃ (pentyl)10-15

Note: This is a hypothetical representation. Actual chemical shifts may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum would confirm the connectivity of protons within the pentyl chain and the coupling between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon of the pentyl chain and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For instance, an HMBC experiment would show a correlation between the methoxy protons and the aromatic carbon to which the methoxy group is attached. It would also show correlations between the methyl protons at C2 and the carbinol carbon (C2), as well as the adjacent aromatic carbon, thus confirming the connection between the pentanol side chain and the phenyl ring.

Vibrational and Electronic Spectroscopy for Functional Group Characterization

While NMR spectroscopy provides the structural framework, vibrational and electronic spectroscopy offer complementary information about the functional groups present and the electronic transitions within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the functional groups present.

For this compound, the FT-IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the pentyl and methyl groups would be observed in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring would give rise to absorptions in the 1450-1600 cm⁻¹ range. A strong absorption band corresponding to the C-O stretching of the tertiary alcohol would be expected around 1150-1250 cm⁻¹, and the C-O stretching of the aryl ether (methoxy group) would likely appear as a strong band around 1250 cm⁻¹ and another near 1030 cm⁻¹. The C-Cl stretch is typically found in the fingerprint region, often between 600 and 800 cm⁻¹.

Hypothetical FT-IR Data for this compound

Vibrational Mode Hypothetical Wavenumber (cm⁻¹) Intensity
O-H Stretch (alcohol)3400 (broad)Strong
C-H Stretch (aromatic)3050Medium
C-H Stretch (aliphatic)2960, 2870Strong
C=C Stretch (aromatic)1600, 1480Medium
C-O Stretch (alcohol)1170Strong
C-O Stretch (ether)1250, 1030Strong
C-Cl Stretch780Medium

Note: This is a hypothetical representation. Actual wavenumbers and intensities may vary.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Solvatochromism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For this compound, the UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would be dominated by the absorptions of the substituted benzene (B151609) ring.

The π → π* transitions of the aromatic system would likely result in one or more strong absorption bands in the 200-300 nm region. The presence of the chloro and methoxy substituents on the benzene ring would influence the position (λmax) and intensity (molar absorptivity, ε) of these bands. The methoxy group, being an auxochrome, would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Solvatochromism studies , which involve measuring the UV-Vis spectrum in a series of solvents of varying polarity, could provide insights into the nature of the electronic ground and excited states of the molecule. A change in the position of the absorption maximum with solvent polarity (solvatochromic shift) would indicate a difference in the dipole moment between the ground and excited states. This information can be valuable for understanding the electronic distribution and potential intermolecular interactions of the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides critical information about a compound's molecular weight and structural features through the analysis of its fragmentation patterns.

Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-TOF)

MALDI-TOF is a soft ionization technique in mass spectrometry, particularly advantageous for analyzing thermally labile or non-volatile organic compounds with minimal fragmentation. news-medical.net In this method, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, typically through protonation, resulting in the formation of [M+H]⁺ or other adducts. researchgate.net These ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratio is determined by measuring the time it takes for them to travel to the detector.

For this compound, MALDI-TOF analysis would be expected to produce a very "clean" mass spectrum dominated by the protonated molecular ion [M+H]⁺. This allows for an unambiguous determination of its molecular weight. news-medical.net The choice of matrix is crucial; for a moderately sized organic molecule like this, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are commonly employed. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Compound Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying individual components within a mixture. mdpi.com In GC-MS, compounds are typically ionized using high-energy Electron Ionization (EI), which induces extensive and reproducible fragmentation. The resulting fragmentation pattern serves as a molecular "fingerprint" that can be used for structural elucidation and identification by comparison with spectral libraries. nih.gov

The fragmentation of this compound under EI conditions can be predicted based on the established fragmentation rules for common functional groups. libretexts.org Key expected fragmentation pathways include:

Alpha-Cleavage: As a tertiary alcohol, the molecule is prone to cleavage of the C-C bonds adjacent to the carbon bearing the hydroxyl group. libretexts.org This could result in the loss of a propyl radical (•C₃H₇) or an ethyl radical (•C₂H₅) from the pentanol chain, or cleavage of the bond connecting the phenyl ring to the tertiary carbon.

Dehydration: The elimination of a water molecule (loss of 18 Da) from the molecular ion is a common fragmentation pathway for alcohols, leading to the formation of an alkene radical cation. libretexts.org

Benzylic Cleavage: Cleavage of the bond between the tertiary carbon and the phenyl group would generate a resonance-stabilized substituted phenyl cation.

Aromatic Ring Fragmentation: Subsequent fragmentation could involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO), a characteristic fragmentation of methoxy-substituted aromatic rings. nih.gov

A hypothetical table of major fragments for this compound is presented below.

Table 1: Predicted GC-MS (EI) Fragments for this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Proposed Fragmentation Pathway
228/230 [C₁₂H₁₇ClO]⁺ Molecular Ion [M]⁺ (with ³⁵Cl/³⁷Cl isotopes)
210/212 [C₁₂H₁₅Cl]⁺• Dehydration: Loss of H₂O
185/187 [C₉H₁₀ClO]⁺ Alpha-Cleavage: Loss of propyl radical (•C₃H₇)
157/159 [C₇H₆ClO]⁺ Benzylic Cleavage: [Cl(OCH₃)C₆H₃CO]⁺

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a molecule's elemental formula. core.ac.uk This capability is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions. Techniques like TOF-MS are often used for HRMS. core.ac.uk

By comparing the experimentally measured exact mass to the theoretical mass calculated for potential formulas, the elemental composition of the parent molecule and its fragments can be confirmed with high confidence. This is invaluable for confirming the identity of a new compound or for elucidating complex fragmentation pathways. gre.ac.uk

Table 2: Theoretical Exact Masses for this compound and Key Fragments

Ion Formula Description Theoretical Exact Mass (Da)
C₁₂H₁₇³⁵ClO Molecular Ion [M]⁺ 228.0941
C₁₂H₁₇³⁷ClO Molecular Ion [M]⁺ 230.0911
C₁₂H₁₈³⁵ClO Protonated Molecule [M+H]⁺ 229.1017
C₁₂H₁₅³⁵Cl Dehydration Fragment [M-H₂O]⁺ 210.0833

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Architecture

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsional angles. For chiral molecules such as this compound (which possesses a stereocenter at the C2 position of the pentanol chain), X-ray diffraction can be used to determine the absolute configuration of the enantiomers, provided a suitable crystal is grown.

An X-ray diffraction study would reveal the solid-state conformation of the molecule, including the orientation of the pentanol side chain relative to the substituted phenyl ring. Furthermore, it elucidates the crystal packing, showing how individual molecules are arranged in the unit cell and how they interact with their neighbors through intermolecular forces like hydrogen bonds, halogen bonds, and van der Waals forces.

Supplementary Structural Analysis Techniques

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from single-crystal X-ray diffraction. nih.gov The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron distribution of the molecule contributes equally to the total electron density as the sum of all other molecules.

By mapping properties like dₙₒᵣₘ (normalized contact distance) onto this surface, regions of close intermolecular contact can be highlighted. nih.gov Red spots on the dₙₒᵣₘ map indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum. nih.gov

For this compound, a Hirshfeld analysis would be expected to reveal several key interactions:

O-H···O Hydrogen Bonds: The hydroxyl group can act as both a hydrogen bond donor and acceptor, likely forming chains or dimers in the crystal structure.

C-H···Cl Interactions: The chlorine atom can act as a weak hydrogen bond acceptor.

C-H···π Interactions: Hydrogen atoms from the alkyl chains or the aromatic ring can interact with the π-system of the phenyl ring of an adjacent molecule.

The analysis also generates a 2D "fingerprint plot," which summarizes all intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside (dᵢ) against the distance to the nearest nucleus outside (dₑ). The percentage contribution of different types of contacts (e.g., H···H, O···H, Cl···H) to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. nih.govnih.gov

Table 3: List of Compounds Mentioned

Compound Name Molecular Formula
This compound C₁₂H₁₇ClO
α-cyano-4-hydroxycinnamic acid C₁₀H₇NO₃
2,5-dihydroxybenzoic acid C₇H₆O₄

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental process in analytical chemistry for determining the elemental composition of a sample. researchgate.net In the structural elucidation of newly synthesized compounds, such as this compound, elemental analysis serves as a crucial first step to confirm the empirical formula, which represents the simplest whole-number ratio of atoms of each element present in the compound. libretexts.org This technique is broadly categorized into qualitative analysis, which identifies the elements present, and quantitative analysis, which determines the mass or percentage of each element. researchgate.net

The determination of the elemental composition of organic compounds, particularly those containing carbon, hydrogen, and heteroatoms like oxygen and halogens, is commonly achieved through combustion analysis. crunchchemistry.co.ukkhanacademy.org In a typical combustion analysis procedure, a precisely weighed sample of the compound is burned in a stream of pure oxygen. This process converts all the carbon in the sample to carbon dioxide (CO₂) and all the hydrogen to water (H₂O). libretexts.orgchemteam.info The amounts of CO₂ and H₂O produced are then accurately measured by trapping them in absorbent materials. From these measurements, the mass and percentage of carbon and hydrogen in the original sample can be calculated.

For elements other than carbon and hydrogen, different analytical methods are employed. The oxygen content is often determined by subtraction, assuming that the remaining mass after accounting for carbon, hydrogen, and other determined elements is oxygen. chemteam.info The analysis of halogens, such as the chlorine in this compound, can be performed by various methods, including titration techniques after combustion and absorption of the resulting hydrogen halide.

Below is the theoretical elemental analysis data for this compound.

Theoretical Elemental Analysis of this compound

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage Composition (%)
Carbon C 12.01 12 144.12 63.01
Hydrogen H 1.01 17 17.17 7.51
Chlorine Cl 35.45 1 35.45 15.50
Oxygen O 16.00 2 32.00 13.99

| Total | | | | 228.74 | 100.00 |

No Published Computational Studies Found for this compound

Following a comprehensive search of publicly available scientific literature, no dedicated computational and theoretical chemistry studies were found for the specific compound, this compound. As a result, the detailed analysis requested in the outline, including Density Functional Theory (DFT) for molecular geometry, Time-Dependent Density Functional Theory (TD-DFT) for excited state properties, and Quantum Chemical Descriptors for reactivity analysis, cannot be provided.

The search for scholarly articles and research data yielded no specific results for this molecule. While general methodologies for computational chemistry, such as those mentioned in the query, are widely used for analyzing various organic molecules, it appears that this compound has not been the subject of such published research. Therefore, data tables for ground state geometrical parameters, rotamer energy profiles, HOMO-LUMO energies, and molecular electrostatic potential surface analysis are not available.

Searches for related compounds and computational techniques did identify studies on other molecules, illustrating the application of these theoretical methods. For instance, research on mephedrone (B570743) derivatives has utilized quantum-chemical models to evaluate conformational analysis and energy profiles. researchgate.net Similarly, the conformational switching of other complex molecules has been investigated using computational chemistry. scispace.com However, these findings are not applicable to this compound, and per the instructions, information on other compounds is to be excluded.

Without primary research data, it is not possible to generate the scientifically accurate and detailed article as requested.

Computational and Theoretical Chemistry Studies of 2 3 Chloro 6 Methoxyphenyl 2 Pentanol

Ab Initio Calculations for Thermochemical Properties

Ab initio quantum mechanical methods are foundational in computational chemistry for predicting the thermochemical properties of molecules from first principles, without reliance on experimental data. curtin.edu.aursc.org These methods are based on solving the Schrödinger equation and can provide highly accurate results. acs.org For a molecule like 2-(3-Chloro-6-methoxyphenyl)-2-pentanol, these calculations could yield crucial data on its stability and energetic behavior.

Detailed Research Findings:

High-level ab initio composite methods, such as the WnX series or CCSD(T)-based procedures, are widely used for obtaining reliable thermochemical quantities. researchgate.net These approaches systematically combine different levels of theory and basis sets to achieve high accuracy, often termed "chemical accuracy," which is typically within 1 kcal/mol or about 4 kJ/mol. osti.gov

Key thermochemical properties that can be determined include:

Enthalpy of Formation (ΔfH°): This is a measure of the energy change when a compound is formed from its constituent elements in their standard states. Ab initio methods can predict gas-phase enthalpies of formation with high accuracy. osti.gov

Entropy (S°): Entropy is a measure of the molecular disorder or the number of available microstates. It can be estimated from harmonic phonon frequencies computed at the equilibrium geometry. curtin.edu.au

Heat Capacity (Cp): This property indicates the amount of heat required to raise the temperature of the substance. acs.org DFT calculations, for instance, show that heat capacity values tend to increase with temperature. acs.org

The accuracy of these predictions depends on the chosen computational level, with methods correcting for electron correlation, basis set size, and relativistic effects providing the most reliable data. osti.gov Although computationally expensive, these methods are invaluable for creating benchmark thermochemical databases.

A hypothetical data table for thermochemical properties of this compound, if calculated, would resemble the following:

Thermochemical PropertyPredicted ValueUnitsMethod
Enthalpy of Formation (gas, 298.15 K)Data not availablekJ/mole.g., G4 theory
Standard Entropy (gas, 298.15 K)Data not availableJ/(mol·K)e.g., B3LYP/6-31G(d)
Heat Capacity (Cp, 298.15 K)Data not availableJ/(mol·K)e.g., B3LYP/6-31G(d)

Stereochemical Predictions and Stereoisomer Characterization

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of a molecule's function and properties. numberanalytics.com The this compound molecule possesses a chiral center at the C2 carbon, meaning it can exist as two enantiomers (R and S isomers). Computational chemistry offers powerful tools for predicting and characterizing these stereoisomers.

Detailed Research Findings:

Computational methods can be employed to explore the potential energy surface of a molecule and identify its stable stereoisomers. chemrxiv.org This involves:

Conformational Analysis: Identifying the most stable three-dimensional arrangements (conformers) of each stereoisomer.

Energy Calculations: Determining the relative energies of different stereoisomers to predict which is more stable. High-level ab initio or DFT calculations can provide accurate energy differences between isomers. nih.gov

Spectroscopic Prediction: Calculating spectroscopic properties, such as NMR chemical shifts or vibrational frequencies, which can then be compared with experimental data to confirm the structure of a synthesized isomer.

A significant challenge in computational chemistry is the accurate representation and differentiation of stereoisomers for applications like machine learning. acs.org New approaches are being developed to create unique molecular descriptors that capture stereochemical information. acs.org For complex systems, predicting the outcome of reactions based on stereochemical considerations is a key application. numberanalytics.com

A hypothetical data table for the predicted properties of the stereoisomers of this compound might look like this:

StereoisomerRelative Energy (kJ/mol)Predicted Optical RotationKey Dihedral Angle(s)
(R)-enantiomerData not availableData not availableData not available
(S)-enantiomerData not availableData not availableData not available

Computational Studies of Molecular Interactions and Recognition (e.g., Inclusion Complexes)

Computational studies are essential for understanding how molecules interact and recognize each other, a process fundamental to areas like drug design and materials science. researchgate.net One area of significant interest is the formation of inclusion complexes, where a "guest" molecule is encapsulated within a "host" molecule. rsc.org

Detailed Research Findings:

For a molecule like this compound, computational methods could predict its ability to act as a guest with various host molecules, such as cyclodextrins. rsc.org These studies typically involve:

Molecular Docking: A preliminary step to predict the most likely binding pose of the guest within the host's cavity. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms over time, providing insights into the stability of the inclusion complex, the role of solvent, and the conformational changes that occur upon binding. mdpi.comnih.gov

Binding Energy Calculations: Methods like MM/PBSA or MM/GBSA are used to estimate the free energy of binding, which indicates the stability of the host-guest complex. rsc.org The interactions stabilizing these complexes often include van der Waals forces and hydrogen bonds. researchgate.netresearchgate.net

Energy decomposition analysis can further break down the interaction energy into its constituent parts (electrostatic, van der Waals, etc.), revealing the key driving forces for complex formation. researchgate.net These computational insights can guide the experimental design of new formulations, for instance, to improve the solubility or stability of a compound. nih.gov

A hypothetical data table summarizing a computational study of an inclusion complex with a host like β-cyclodextrin could be:

Host MoleculePredicted Binding Energy (kJ/mol)Key Intermolecular InteractionsStoichiometry
β-CyclodextrinData not availableData not availablee.g., 1:1
γ-CyclodextrinData not availableData not availablee.g., 1:1

Derivatives and Analogues of 2 3 Chloro 6 Methoxyphenyl 2 Pentanol: Synthesis and Research Applications

Synthesis of Functional Derivatives from the Pentanol (B124592) Scaffold

The tertiary alcohol group of 2-(3-chloro-6-methoxyphenyl)-2-pentanol is a key site for synthetic modification, enabling the creation of diverse functional derivatives.

Preparation of Ethers and Esters

The hydroxyl group of the parent pentanol can be readily converted into ether and ester functionalities. Standard Williamson ether synthesis, involving deprotonation of the alcohol with a strong base like sodium hydride followed by reaction with an alkyl halide, can yield a range of ethers. Similarly, esterification can be achieved through reaction with acyl chlorides or carboxylic anhydrides in the presence of a suitable base or catalyst. These reactions allow for the introduction of various alkyl and acyl groups, systematically modifying the steric and electronic properties of the molecule.

Conversion to Aldehydes and Acids

While the direct oxidation of a tertiary alcohol like this compound to an aldehyde or carboxylic acid is not feasible without cleavage of a carbon-carbon bond, related transformations can be envisioned. For instance, synthetic strategies could involve the use of homologated starting materials where the tertiary alcohol is replaced by a primary or secondary alcohol, which can then be oxidized to the corresponding aldehyde or carboxylic acid. For example, a related primary alcohol could be oxidized using reagents like pyridinium (B92312) chlorochromate (PCC) to yield an aldehyde, or with stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent to produce a carboxylic acid.

Strategies for Modifying the 3-Chloro-6-methoxyphenyl Moiety

The aromatic ring of this compound offers numerous opportunities for structural diversification, which can significantly impact the compound's biological activity and physicochemical properties.

Introduction of Additional Halogenation or Alkoxy Substituents on the Aryl Ring

The existing chloro and methoxy (B1213986) substituents on the phenyl ring direct the position of further electrophilic aromatic substitution reactions. The introduction of additional halogen atoms or alkoxy groups can be achieved through various synthetic methods. For instance, direct halogenation using reagents like N-bromosuccinimide (NBS) or selectfluor can introduce bromine or fluorine atoms at specific positions on the aromatic ring, guided by the directing effects of the existing substituents. Similarly, nitration followed by reduction to an amine and subsequent Sandmeyer reaction can be employed to introduce other halogens or a cyano group. The introduction of additional alkoxy groups can be more complex, potentially requiring multi-step sequences involving nucleophilic aromatic substitution or cross-coupling reactions.

Synthesis of Advanced Intermediates for Complex Organic Molecules

The structural motifs present in this compound and its derivatives can serve as valuable building blocks in the total synthesis of more complex natural products and pharmacologically active molecules. For instance, derivatives of this scaffold could potentially be utilized in the construction of complex polycyclic ether or macrolide natural products. The stereochemistry of the pentanol moiety, if controlled during synthesis, can be a crucial element in establishing the stereochemistry of the final target molecule. The substituted phenyl ring can also participate in various cross-coupling reactions, such as Suzuki or Heck couplings, to form more elaborate molecular architectures. For example, related benzopyran structures have been synthesized from similar dioxolane precursors. researchgate.net

Precursors for Pharmaceutically Relevant Compounds (e.g., intermediates for analgesics)

The molecular framework of this compound, featuring a halogenated and methoxy-substituted aromatic ring, is a common structural element in many pharmaceutically active compounds. Haloalkanes and haloarenes are frequently used as solvents and intermediates in the manufacturing of pharmaceutical products. byjus.com While direct evidence linking this specific pentanol to the synthesis of established analgesics is not prominent in the literature, its constituent parts are indicative of its potential as a valuable building block. For instance, various substituted pyridazinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties. nih.govnih.gov The synthesis of these and other heterocyclic systems often relies on precursors containing substituted phenyl groups.

Research has demonstrated the synthesis of various 6-substituted-3(2H)-pyridazinone derivatives that exhibit significant analgesic and anti-inflammatory activities, with some compounds showing higher potency than acetylsalicylic acid (ASA). nih.govnih.gov The modification of substituents on the core structure is crucial for tuning the pharmacological activity. nih.gov Similarly, the synthesis of 7-chloro-5-(4-methoxyphenyl)-2-arylbenzoxazoles highlights the utility of chloro- and methoxy-substituted phenyl moieties in creating compounds with potential biological activity. researchgate.net The presence of chlorine atoms can influence factors such as C-H acidity and susceptibility to nucleophilic substitution, making them vital in organic synthesis. researchgate.net Therefore, an intermediate like this compound represents a potential starting point for the multi-step synthesis of novel therapeutic agents.

Table 1: Examples of Pharmaceutically Relevant Compound Classes with Related Structural Motifs This table is interactive. Click on the headers to sort.

Compound Class Therapeutic Activity Relevant Structural Features Citations
Pyridazinone Derivatives Analgesic, Anti-inflammatory Substituted Phenyl Rings nih.govnih.gov
Benzoxazoles IKK2 Inhibition, Muscle Relaxant Chloro- and Methoxy-substituted Aryl Groups researchgate.net

| General Heterocycles | Various (e.g., CCR-2 antagonist) | Halogenated Phenyl Groups | google.com |

Reagents in Allylic Alcohol Synthesis via Organoboron Chemistry

Organoboron chemistry provides powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, with allylic boronates being particularly versatile intermediates. A key method for synthesizing these boronates involves the reaction of tertiary allylic alcohols with diboron (B99234) reagents. acs.org Research has shown that tertiary allylic alcohols can be converted into multiply substituted allylic boronates through a facile and divergent synthetic process. rsc.org This methodology is noted to be especially effective for tertiary alcohol substrates, yielding the corresponding products in moderate to good yields. rsc.org

While this compound is a tertiary benzylic alcohol, not an allylic one, its structure is a relevant starting point for synthetic pathways that could lead to allylic systems. The principles of allylic borylation are well-established. For instance, a transition-metal-free approach using catalytic cesium carbonate (Cs₂CO₃) under mild conditions can transform tertiary allylic alcohols into rearranged linear boronates. acs.org The resulting allylboronates are valuable because they can be used in subsequent stereoselective carbonyl addition reactions to produce complex homoallylic alcohols. organic-chemistry.orgyork.ac.uk The conversion of the pentanol to an alkene derivative would be a necessary preliminary step to engage in this type of organoboron chemistry, demonstrating the synthetic versatility required to adapt existing molecular scaffolds for new applications.

Table 2: Key Features of Allylic Borylation Reactions This table is interactive. Click on the headers to sort.

Reaction Type Substrate Key Reagents/Catalysts Outcome Citations
Allylic Borylation Tertiary Allylic Alcohols B₂pin₂, Cs₂CO₃ Linear Allylic Boronates acs.org
Divergent Allylic Borylation Tertiary Allylic Alcohols Not specified Multiply Substituted Allylic Boronates rsc.org
Palladium-Catalyzed Borylation Allylic Alcohols Pd(BF₄)₂(MeCN)₄, B₂pin₂ Allylic Boronic Esters acs.org

| Asymmetric Allylboration | Ketones | Ipc₂BCH₂CH=CH₂ | Chiral Tertiary Homoallylic Alcohols | york.ac.uk |

Design and Synthesis of Novel Reagents and Catalysts Incorporating the Aryl-Alcohol Motif

Chiral tertiary alcohols are a critically important structural motif in modern organic chemistry, finding wide application in academia and industry. researchgate.net The aryl-alcohol group within this compound is a prime candidate for incorporation into novel reagents and catalysts, particularly for asymmetric synthesis. The synthesis of enantiomerically pure tertiary alcohols is challenging, making methods like catalytic asymmetric addition and kinetic resolution highly valuable. researchgate.netresearchgate.net

A significant advancement in this area is the kinetic resolution of tertiary benzyl (B1604629) alcohols using palladium/chiral norbornene cooperative catalysis. nih.gov This method allows for the resolution of a wide range of racemic tertiary benzyl alcohols, a class to which this compound belongs. nih.gov The process yields both enantioenriched chiral tertiary benzyl alcohols and valuable benzo[c]chromene products with excellent enantioselectivity. nih.gov The utility of the resolved chiral tertiary alcohols is demonstrated by their subsequent use in preparing valuable chiral heterocycles. nih.gov The electronic nature of the substituents on the aromatic ring can play a crucial role in the efficiency and selectivity of such catalytic processes. The presence of the electron-withdrawing chloro group and the electron-donating methoxy group on the phenyl ring of the target compound could be tuned to optimize catalytic activity. Other methods, such as those using chiral phosphoramide-Zn(II) complexes, have also proven effective for the enantioselective addition of organozinc reagents to ketones to produce optically active tertiary alcohols. organic-chemistry.org

Table 3: Methodologies for Synthesis and Resolution of Chiral Tertiary Alcohols This table is interactive. Click on the headers to sort.

Method Substrate Type Catalyst/Reagent System Outcome Citations
Kinetic Resolution Racemic Tertiary Benzyl Alcohols Palladium / Chiral Norbornene Enantioenriched Tertiary Alcohols and Benzo[c]chromenes researchgate.netnih.gov
Asymmetric Alkenylation/Arylation Aryl Ketones Ni(II) / Organoborons Chiral Tertiary Allylic and Diaryl Alcohols researchgate.net
Asymmetric Organozinc Addition Aromatic and Aliphatic Ketones Chiral Phosphoramide-Zn(II) Complexes Optically Active Tertiary Alcohols organic-chemistry.org

| Enzymatic Transesterification | Tertiary Benzyl Bicyclic Alcohols | Lipase A from Candida antarctica (CAL-A) | Enantioselective Esterification | researchgate.net |

Advanced Research Applications and Chemical Biology Potential

Utilization as a Molecular Scaffold in Structure-Activity Relationship (SAR) Studies for Research Purposes

A comprehensive search of scientific databases reveals no specific structure-activity relationship (SAR) studies centered on 2-(3-chloro-6-methoxyphenyl)-2-pentanol. However, the compound's architecture makes it a viable candidate for use as a molecular scaffold in such research.

In drug discovery and chemical biology, SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. Researchers systematically modify a lead compound to map the contributions of different functional groups and structural features to its potency, selectivity, and pharmacokinetic properties.

The this compound structure offers several points for modification to establish SAR:

Aromatic Ring Substitution: The positions and nature of the substituents on the phenyl ring could be altered. For example, moving the chloro or methoxy (B1213986) groups to different positions or replacing them with other halogens (F, Br, I) or electron-donating/withdrawing groups would elucidate the electronic and steric requirements for a hypothetical biological target.

Alkyl Chain Modification: The n-propyl group of the pentanol (B124592) moiety could be shortened, lengthened, or branched to probe the role of lipophilicity and steric bulk.

Tertiary Alcohol: The hydroxyl group is a key feature, capable of forming hydrogen bonds. It could be esterified or etherified to explore how this interaction influences activity.

By synthesizing a library of analogues based on this scaffold and evaluating their biological effects, researchers could develop a detailed SAR model. This approach is common in developing novel therapeutic agents or chemical probes. mdpi.comriekemetals.comwikipedia.org

Table 1: Potential Points of Modification on the this compound Scaffold for SAR Studies

Structural Component Potential Modifications for SAR Analysis Rationale
Phenyl Ring Varying position and identity of halogen (e.g., F, Br) and alkoxy (e.g., ethoxy) groups. To determine the influence of electronic effects and steric hindrance on target binding.
Alkyl Chain Altering chain length (e.g., butanol, hexanol) or branching. To optimize lipophilicity (LogP) and van der Waals interactions.

| Hydroxyl Group | Conversion to esters, ethers, or removal. | To probe the necessity of the hydrogen bond donor/acceptor capability. |

Application in the Development of Catalytic Systems

While no studies have specifically reported the use of this compound in catalytic systems, its structure as a tertiary alcohol suggests potential roles, particularly in processes involving carbocation intermediates or as a reductant in specific reactions.

As a Substrate or Ligand in Photoinduced Catalytic Reductions

There is no available literature describing the use of this compound as a substrate or ligand in photoinduced catalytic reductions. In such reactions, a molecule absorbs light energy, often facilitated by a photocatalyst, to induce a chemical transformation, typically a reduction. Alcohols can sometimes serve as sacrificial electron or hydrogen donors in these systems. The potential for this compound to act in such a capacity would depend on its oxidation potential and the specific catalytic cycle, areas that remain uninvestigated.

In the Context of Transition Metal-Catalyzed Deoxydehydration Processes

Transition metal-catalyzed deoxydehydration (DODH) is a process that typically converts vicinal diols (1,2-diols) into olefins using a catalyst, often based on rhenium, and a stoichiometric reductant. rsc.org The reaction involves the removal of two hydroxyl groups to form a double bond. rsc.org Secondary alcohols like 3-pentanol (B84944) have been used as reductants in some DODH reactions.

No research has been published on the use of this compound in this context. As a tertiary alcohol, its role would differ from the typical secondary alcohol reductants. Tertiary benzylic alcohols are prone to dehydration under acidic conditions to form stable carbocations, a reaction pathway that could potentially compete with or interfere in a DODH catalytic cycle. researchgate.net Its utility as a reductant or substrate in DODH remains a topic for future investigation.

Use in the Synthesis of Labeled Compounds for Mechanistic Studies

The synthesis of isotopically labeled compounds is crucial for elucidating reaction mechanisms and tracking the metabolic fate of molecules. Common labels include deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O). A literature search did not identify any instances of labeled this compound being synthesized or used in mechanistic studies.

Hypothetically, this compound could be labeled at several positions to study its behavior in a chemical or biological system:

¹⁸O-labeling of the hydroxyl group could trace its path in esterification or dehydration reactions.

²H or ¹³C-labeling of the pentanol chain or phenyl ring would enable tracking of the molecule and its fragments via mass spectrometry or NMR spectroscopy.

Such labeled versions would be indispensable for confirming its mechanism of action if it were identified as a biologically active agent or a key intermediate in a catalytic process.

Exploration of Biological Activity in Non-Clinical Research Settings

The combination of a halogenated aromatic ring and an alcohol functional group is present in many biologically active compounds. Therefore, non-clinical investigation of this compound's properties is a logical area of research.

Investigation of Antimicrobial Properties and Related Structure-Activity Relationships

There are no specific reports on the antimicrobial activity of this compound. However, the general principles of antimicrobial SAR for phenols and alcohols provide a framework for predicting its potential activity. The antimicrobial efficacy of simple alcohols and substituted phenols often correlates with their lipophilicity (log P) and their ability to disrupt cell membranes or denature proteins. mdpi.comnih.gov

The structural features of this compound would contribute to its potential antimicrobial profile:

Lipophilicity: The presence of a phenyl ring and a five-carbon chain suggests significant lipophilicity, which could facilitate partitioning into microbial lipid membranes. The chloro and methoxy groups would further modulate this property.

Electronic Effects: The chlorine atom is an electron-withdrawing group, which can influence the acidity of nearby protons and the reactivity of the aromatic ring. The methoxy group is electron-donating. These electronic properties can be critical for interactions with biological targets. mdpi.com

Tertiary Alcohol: The tertiary alcohol group is a potential site for hydrogen bonding.

Studies on related substituted phenyl-alkanol structures have shown that the nature and position of substituents on the phenyl ring are critical for determining the spectrum and potency of antimicrobial activity. nih.govnih.gov For instance, a study on pyrazoline derivatives found that the presence of chloro and hydroxo groups on aromatic rings contributed significantly to antimicrobial effects. mdpi.com A hypothetical research program could screen this compound and its analogues against a panel of bacteria and fungi to determine their minimum inhibitory concentrations (MIC).

Table 2: Hypothetical Antimicrobial Screening Data for a Phenylpentanol Series This table is for illustrative purposes only, as no experimental data for these specific compounds have been found.

Compound Name Substitution Pattern Gram-Positive Bacteria (MIC, µg/mL) Gram-Negative Bacteria (MIC, µg/mL) Fungi (MIC, µg/mL)
2-Phenyl-2-pentanol Unsubstituted >128 >128 >128
2-(3-Chlorophenyl)-2-pentanol 3-Chloro 64 128 64
2-(6-Methoxyphenyl)-2-pentanol 6-Methoxy 128 >128 128

| This compound | 3-Chloro, 6-Methoxy | 32 | 64 | 32 |

This illustrative data suggests how the combination of substituents might lead to enhanced activity, a hypothesis that would require experimental validation.

General Screening of Biological Interactions in Academic Drug Discovery Research

Due to the lack of available research, no information can be provided on the general screening of "this compound" for biological interactions. There are no published studies detailing its inclusion in screening libraries, its performance in various bioassays, or any identified biological targets.

Q & A

Q. How can the molecular structure of 2-(3-Chloro-6-methoxyphenyl)-2-pentanol be confirmed using NMR spectroscopy?

Methodological Answer:

  • Step 1: Acquire 1H^1H and 13C^{13}C NMR spectra in deuterated solvents (e.g., CDCl3_3). For aromatic protons, expect signals in δ 6.5–7.5 ppm due to the chloro and methoxy substituents. The methoxy group (-OCH3_3) typically resonates as a singlet at δ ~3.8 ppm.
  • Step 2: Analyze the pentanol backbone:
    • The hydroxyl proton (-OH) may appear as a broad peak at δ 1.5–2.5 ppm, depending on hydrogen bonding.
    • The chiral C2 carbon (bearing the phenyl group) will split neighboring protons into distinct multiplet patterns.
  • Step 3: Compare experimental shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities. For example, in simpler alcohols like 2-pentanol, methyl groups resonate at δ 0.88 ppm . Adjustments are required for aromatic substituent effects.

Q. What are the optimal conditions for synthesizing this compound via Grignard reactions?

Methodological Answer:

  • Step 1: Prepare the Grignard reagent (e.g., pentylmagnesium bromide) under anhydrous conditions using THF as a solvent .
  • Step 2: React with 3-chloro-6-methoxybenzaldehyde. Maintain temperatures below 0°C to minimize side reactions.
  • Step 3: Quench the reaction with a saturated NH4_4Cl solution, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Key Consideration: Monitor reaction progress via TLC, using UV visualization for the aromatic aldehyde precursor.

Q. How can the fuel value of this compound be experimentally determined?

Methodological Answer:

  • Step 1: Use bomb calorimetry to measure heat of combustion. For accuracy, calibrate the calorimeter with benzoic acid .

  • Step 2: Calculate fuel value using:

    Fuel Value (kJ/g)=qcombustionmass of compound combusted\text{Fuel Value (kJ/g)} = \frac{q_{\text{combustion}}}{\text{mass of compound combusted}}

    where qcombustionq_{\text{combustion}} accounts for heat absorbed by water and calorimeter efficiency (typically 90–95%).

  • Example Data Table:

    TrialMass (g)qcombustionq_{\text{combustion}} (kJ)Fuel Value (kJ/g)
    10.1504.3228.8
    20.1484.2528.7

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloro-6-methoxy substituent influence hydrogen bonding in crystalline this compound?

Methodological Answer:

  • Step 1: Perform X-ray crystallography to resolve the crystal structure. Use SHELXL for refinement .
  • Step 2: Apply graph-set analysis to classify hydrogen bonds (e.g., D = donor, A = acceptor). The methoxy group may act as a weak hydrogen bond acceptor, while the hydroxyl group serves as a donor .
  • Step 3: Compare with simpler alcohols (e.g., 2-pentanol) to quantify substituent effects on bond lengths and angles. For example, chloro groups often reduce basicity, weakening O–H···O interactions.

Q. What computational methods are recommended to model the thermal decomposition pathways of this compound?

Methodological Answer:

  • Step 1: Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to optimize geometry and calculate bond dissociation energies.
  • Step 2: Simulate decomposition pathways (e.g., C–O cleavage or Cl elimination) using kinetic modeling software (e.g., Cantera). Reference oxidation studies of pentanol isomers for mechanistic insights .
  • Step 3: Validate models against experimental thermogravimetric analysis (TGA) data. Discrepancies may indicate unaccounted radical intermediates or catalysis by trace metals.

Q. How can researchers resolve contradictions between experimental and computational data on the compound’s oxidative stability?

Methodological Answer:

  • Step 1: Re-examine experimental conditions (e.g., oxygen concentration, temperature gradients) using controlled laminar flame setups, as done for pentanol isomers .
  • Step 2: Refine computational models by incorporating solvent effects or non-adiabatic transitions. For example, implicit solvation models (e.g., SMD) improve accuracy for polar media.
  • Step 3: Cross-validate with spectroscopic techniques (e.g., GC-MS) to detect minor degradation products not predicted by simulations. Adjust kinetic parameters iteratively.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.